molecular formula C10H13N3O B605271 1H-Indazol-6-ol, 1-(2-aminopropyl)- CAS No. 362512-40-1

1H-Indazol-6-ol, 1-(2-aminopropyl)-

Cat. No. B605271
M. Wt: 191.23
InChI Key: WBYHTZYHAFNBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-34662 is a serotonin-2 receptor agonist with antihypertensive action. AL-34662 has a high-affinity for the 5-HT2 receptor and may potentially lead mobilization of [Ca2+]i in h-CM and h-TM cells leading to a decrease in ocular pressure.

Scientific Research Applications

Ocular Hypotensive Activity

1H-Indazol-6-ol, 1-(2-aminopropyl)- derivatives have shown potential in treating ocular hypertension and glaucoma. These compounds act as 5-HT2 receptor agonists and have been found to effectively reduce intraocular pressure in nonhuman primate models of glaucoma. For instance, the compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol demonstrated potent lowering of intraocular pressure with limited central nervous system activity, making it a candidate for further studies in this area (May et al., 2006).

Anticancer Properties

Indazole derivatives, including 1H-Indazol-6-ol, 1-(2-aminopropyl)-, are being explored for their anticancer properties. Studies have synthesized and evaluated various 6-substituted amino-1H-indazole derivatives for antiproliferative activity against human cancer cell lines. Certain compounds in this class have shown significant growth inhibitory activity, suggesting their potential as novel anticancer agents (Ngo Xuan Hoang et al., 2022).

Antibacterial and Antifungal Activities

The indazole scaffold, including its derivatives, has shown promising antibacterial and antifungal properties. This is attributed to the electron-rich nature of indazoles, making them effective against various microbial strains. The derivatives of indazole, including those with 2H tautomers, have been found to possess anti-inflammatory as well as antimicrobial compounds, indicating their broad spectrum of biological activity (Panda et al., 2022).

Serotonin Receptor Agonism

Compounds like 1-((S)-2-aminopropyl)-1H-indazol-6-ol have been identified as potent and selective agonists of the serotonin (5-HT2) receptors. This receptor agonism is associated with the compound's ability to reduce intraocular pressure, suggesting its potential for treating conditions related to serotonin receptor dysregulation (May et al., 2006).

properties

IUPAC Name

1-(2-aminopropyl)indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYHTZYHAFNBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(C=CC(=C2)O)C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299995
Record name 1-(2-Aminopropyl)-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazol-6-ol, 1-(2-aminopropyl)-

CAS RN

362512-40-1
Record name 1-(2-Aminopropyl)-1H-indazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362512-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminopropyl)-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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